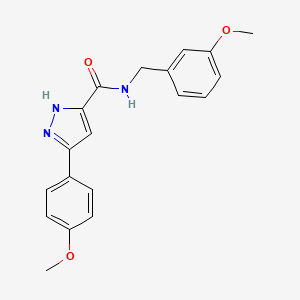![molecular formula C25H20F2N4O3 B11304903 N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11304903.png)
N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide, often referred to as FQX-1 , is a complex organic compound with a fascinating structure. Let’s break it down:
- The N-(4-fluorobenzyl) group indicates a benzyl moiety substituted with a fluorine atom.
- The N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl) portion is a quinoxaline derivative containing an amino group, an oxoethyl group, and a fluorophenyl substituent.
准备方法
Synthetic Routes: The synthesis of FQX-1 involves several steps, including condensation reactions, cyclizations, and functional group transformations. While I don’t have specific synthetic details, researchers likely employ established methods to assemble this intricate molecule.
Industrial Production: Industrial-scale production of FQX-1 would require optimization for yield, cost, and safety. Companies might use continuous flow processes or batch reactions to produce this compound efficiently.
化学反应分析
FQX-1 likely participates in various chemical reactions:
Oxidation: The quinoxaline core could undergo oxidation, potentially leading to new functional groups.
Reduction: Reduction reactions might modify the amino or oxoethyl groups.
Substitution: Substituents on the benzyl and quinoxaline rings could be replaced by other groups.
Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
科学研究应用
FQX-1’s versatility makes it valuable in multiple fields:
Medicine: Researchers explore its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.
Chemistry: It serves as a synthetic building block for more complex molecules.
Biology: FQX-1 may interact with cellular pathways, affecting cell growth or signaling.
作用机制
The precise mechanism remains an active area of study. FQX-1 likely interacts with specific protein targets, modulating cellular processes. Further research is needed to elucidate its exact mode of action.
相似化合物的比较
While FQX-1 is unique due to its specific substitution pattern, similar compounds include other quinoxalines, benzyl derivatives, and kinase inhibitors. FQX-1’s distinct structure sets it apart.
属性
分子式 |
C25H20F2N4O3 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC 名称 |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H20F2N4O3/c1-16(32)30(14-17-6-8-18(26)9-7-17)24-25(34)31(22-5-3-2-4-21(22)29-24)15-23(33)28-20-12-10-19(27)11-13-20/h2-13H,14-15H2,1H3,(H,28,33) |
InChI 键 |
LGFCXVOQGCWMLL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Butan-2-ylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11304825.png)
![6-chloro-7-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B11304837.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11304849.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304854.png)

![N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11304867.png)

![N6-allyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304876.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11304882.png)
![3,5-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11304884.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304896.png)
![4-(2,3-Dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11304901.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304908.png)
